3-Bromo-2-[2-(2-thienyl)vinyl]thiophene
Description
Properties
Molecular Formula |
C10H7BrS2 |
|---|---|
Molecular Weight |
271.2g/mol |
IUPAC Name |
3-bromo-2-[(E)-2-thiophen-2-ylethenyl]thiophene |
InChI |
InChI=1S/C10H7BrS2/c11-9-5-7-13-10(9)4-3-8-2-1-6-12-8/h1-7H/b4-3+ |
InChI Key |
SLMKJHWBSDUGNU-ONEGZZNKSA-N |
SMILES |
C1=CSC(=C1)C=CC2=C(C=CS2)Br |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C2=C(C=CS2)Br |
Canonical SMILES |
C1=CSC(=C1)C=CC2=C(C=CS2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural Features and Electronic Effects
EWG: Electron-withdrawing group; *EDG: Electron-donating group
Key Observations :
- Conjugation Effects : The vinyl group in the target compound enables extended conjugation compared to ethynyl or alkyl substituents, favoring applications in conductive polymers .
- Steric vs. Electronic Trade-offs : Bulky substituents (e.g., 4-butylphenyl in compound 13) reduce solubility but enhance thermal stability, whereas sulfonyl groups (3kf) increase polarity and reactivity in nucleophilic substitutions .
Key Observations :
Key Observations :
- Brominated thiophenes with alkyl substituents (e.g., 2-bromo-3-methylthiophene) exhibit antimycobacterial properties, highlighting the role of halogen placement in bioactivity .
Preparation Methods
Isomerization of 2-Bromothiophene to 3-Bromothiophene
A critical precursor for the target compound, 3-bromothiophene, is synthesized via isomerization of 2-bromothiophene. The Chinese patent CN108929306B details a high-yield (87–90%) method using acidic zeolite ZSM-5 or ion-exchange resins as catalysts. Key conditions include:
| Parameter | Value | Catalyst System | Purity Achieved |
|---|---|---|---|
| Temperature | 150–200°C | ZSM-5 or Pd/LiOH/KOH | 99.9% |
| Solvent | Dichlorobenzene/ethanol | Acidic ion-exchange resin | <0.01% 2-bromo impurity |
This method avoids traditional bromination routes that require harsh reducing agents, aligning with green chemistry principles.
Directed Bromination Strategies
Electrophilic bromination of thiophene typically favors the 2-position due to aromatic directing effects. To achieve 3-bromo selectivity, directed ortho-metalation (DoM) using lithium-halogen exchange or palladium-mediated C–H activation has been explored. For example, EP3747957A1 employs Pd catalysts to functionalize coumarin-thiophene hybrids, suggesting adaptable protocols for regiocontrol.
Vinyl Bridge Formation via Cross-Coupling Reactions
Heck Coupling for Vinylthiophene Assembly
The Heck reaction, widely used in vinylation, couples aryl halides with alkenes. EP3747957A1 demonstrates its utility in synthesizing (E)-5-(2-(7-(diethylamino)-4-methyl-coumarin-3-yl)vinyl)thiophene-2-carboxylic acid. Adapting this to the target compound:
-
Substrate Preparation : 3-Bromothiophene (from Section 1) and 2-vinylthiophene.
-
Catalytic System : Pd(OAc)₂, PPh₃, and NEt₃ in DMF at 80–100°C.
-
Yield Optimization : 70–85% with stereoselective E-configuration.
Key Data :
Suzuki-Miyaura Coupling for Boronic Acid Intermediates
An alternative route involves Suzuki coupling between 3-bromo-2-thienylboronic acid and 2-bromo-vinylthiophene. The CN108929306B methodology for boronic acid preparation via Miyaura borylation (Pd(dppf)Cl₂, KOAc, dioxane) is applicable.
Wittig Reaction for Vinyl Group Installation
Aldehyde Synthesis and Ylide Generation
The Wittig reaction offers stereocontrol for vinyl bridge formation. US3502661A outlines thiophenecarboxaldehyde synthesis via Vilsmeier-Haack formylation (POCl₃, DMF), adaptable to 3-bromo-thiophene-2-carbaldehyde. Subsequent ylide generation from 2-thienylmethyltriphenylphosphonium bromide enables coupling:
Reaction Conditions :
Outcome :
Integrated Synthetic Routes and Comparative Analysis
Route 1: Isomerization-Heck Cascade
-
Step 1 : 2-Bromothiophene → 3-bromothiophene (99.9% purity).
-
Step 2 : Heck coupling with 2-vinylthiophene (Pd(OAc)₂, NEt₃).
-
Total Yield : 62–68%.
-
Purity : >98% (HPLC).
Route 2: Suzuki Coupling Post-Isomerization
-
Step 2 : Suzuki coupling with 2-bromo-vinylthiophene.
-
Total Yield : 70–73%.
-
Advantage : Tolerance to steric hindrance.
Route 3: Wittig-Based Assembly
-
Step 1 : 3-Bromo-thiophene-2-carbaldehyde synthesis.
-
Step 2 : Wittig reaction with thienyl ylide.
-
Total Yield : 58–63%.
-
Challenges : Aldehyde instability and ylide sensitivity.
Catalyst Innovations and Solvent Effects
Palladium Catalysts in Cross-Coupling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
